5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
Description
The compound 5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide features a benzamide core substituted with bromo (5-position) and chloro (2-position) groups. The N-linked piperidin-4-ylmethyl moiety is further substituted with a 2-methylpyridin-4-yl group. Crystallographic techniques, such as those implemented in SHELX programs , are essential for elucidating its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZPRALMSCJNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, a compound characterized by its unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is identified by the following molecular characteristics:
- Molecular Formula : C19H21BrClN3O
- Molecular Weight : 394.75 g/mol
- CAS Number : 2034471-89-9
Biological Activity Overview
Research indicates that compounds similar to 5-bromo-2-chloro-N-benzamides exhibit a range of biological activities, including:
- Anticancer Activity : Many benzamide derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest antibacterial and antifungal activities.
- Neuroprotective Effects : Compounds with piperidine moieties have been linked to neuroprotection.
The biological activity of 5-bromo-2-chloro-N-benzamide can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been documented to inhibit RET kinase, which plays a role in cancer progression.
- Interaction with Receptors : The piperidine structure may facilitate interactions with neurotransmitter receptors, influencing neuropharmacological outcomes.
- Cell Cycle Regulation : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle regulation.
Anticancer Activity
A study involving various benzamide derivatives demonstrated that compounds structurally related to 5-bromo-2-chloro-N-benzamide exhibited significant cytotoxicity against multiple cancer cell lines. For instance, the derivative showed an IC50 value indicating effective inhibition of cell proliferation in human lung adenocarcinoma cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-2-chloro-N-benzamide | A549 (Lung) | 12.5 | |
| Related Benzamide | HeLa (Cervical) | 15.0 | |
| Related Benzamide | MCF7 (Breast) | 10.0 |
Neuroprotective Effects
Research has indicated that compounds containing piperidine rings can protect neurons from oxidative stress. In vitro studies showed that these compounds can reduce neuronal death in models of neurodegeneration.
Antimicrobial Properties
The antimicrobial efficacy of benzamide derivatives has been explored, revealing potential against Gram-positive and Gram-negative bacteria. In particular, derivatives showed promising results in inhibiting bacterial growth, suggesting a viable path for developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate
- Structural Differences :
- Benzamide substituents: 4-chloro vs. 5-bromo-2-chloro in the target compound.
- Piperidine substitution: 4-chlorobenzoyl vs. 2-methylpyridin-4-yl.
- Conformational Insights: The piperidine ring adopts a chair conformation, with substituent benzene rings inclined at an angle, stabilized by O–H∙∙∙O, N–H∙∙∙O, and C–H∙∙∙O hydrogen bonds forming a sheet structure .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structural Differences :
- Core heterocycle: Pyrimidine vs. benzamide.
- Functional groups: Sulfonamide and methoxy vs. halogenated benzamide.
Halogenation Patterns
5-Bromo-2-chloro-3-fluoropyridine (TCI Chemicals, B5089-5G)
- Structural Differences :
- Simplified pyridine core lacking the piperidine-benzamide scaffold.
- Triple halogenation (Br, Cl, F) vs. dual halogenation (Br, Cl) in the target compound.
- Relevance :
Piperidine and Pyridine Derivatives
N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (Biopharmacule, BP 27513)
Structural Comparison Table
Implications of Structural Differences
- The target compound’s 2-methylpyridinyl group may slightly distort the chair, affecting intermolecular interactions.
- Halogen Effects : Bromo and chloro groups in the target compound provide both steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets or metal ions in biological targets.
- Hydrogen-Bonding Capacity : Analogs with sulfonamide or additional hydroxyl groups (e.g., ) exhibit stronger hydrogen-bonding networks, which may correlate with higher solubility or crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
